6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, a chlorophenyl group, and a dihydropyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsCommon reagents used in these steps include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions typically require acidic or basic conditions, while reduction reactions are often carried out in the presence of a solvent like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Shares the chlorophenyl group and exhibits similar reactivity.
N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: Contains a chlorophenyl group and a pyrimidine moiety.
Uniqueness
6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-13-8-19(28)25(12-22-13)11-20(29)24-9-16(10-24)26-18(27)7-6-17(23-26)14-2-4-15(21)5-3-14/h2-8,12,16H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBXFNNXUFAVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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